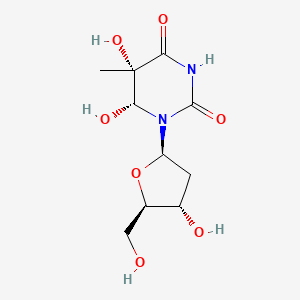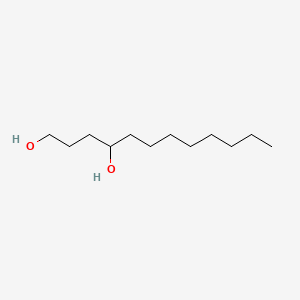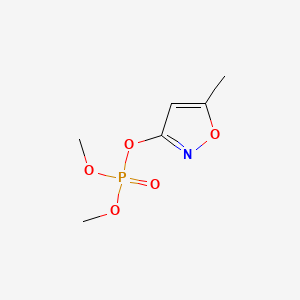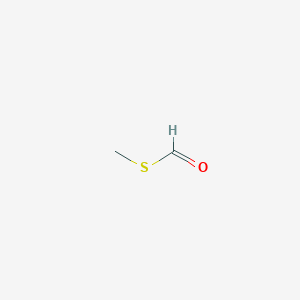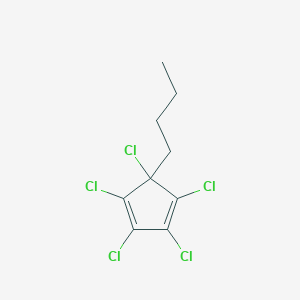
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its five chlorine atoms and a butyl group attached to a cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process may involve multiple steps to ensure the selective chlorination at the desired positions on the cyclopentadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated cyclopentadienones, while substitution reactions can produce a variety of functionalized cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexachlorocyclopentadiene: Contains an additional chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of the butyl group, which can enhance its solubility in organic solvents and influence its chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
31854-17-8 |
|---|---|
Molekularformel |
C9H9Cl5 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
5-butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H9Cl5/c1-2-3-4-9(14)7(12)5(10)6(11)8(9)13/h2-4H2,1H3 |
InChI-Schlüssel |
QZMSWEMUMILXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


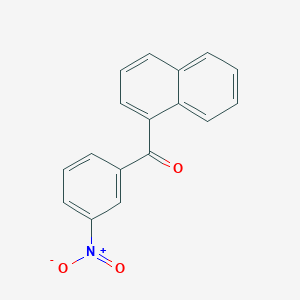

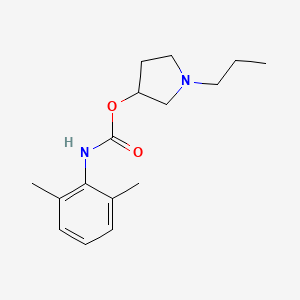
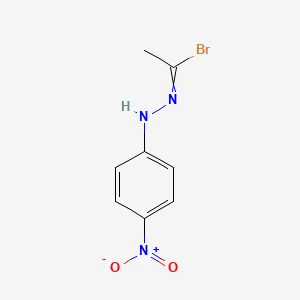
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
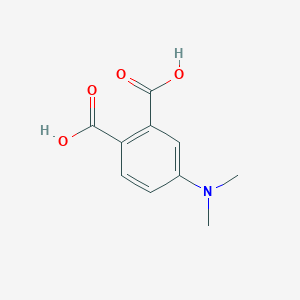
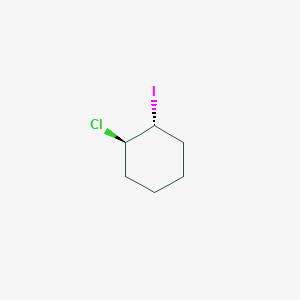

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
